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Compound of Interest

(2S,5R)-1-Boc-2,5-
Compound Name:
dimethylpiperazine

Cat. No.: B126335

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl (2S,5R)-2,5-
dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in
medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it a
valuable building block for the synthesis of complex molecular architectures with specific
biological activities. This document details its chemical identity, physicochemical properties, a
detailed synthesis protocol, and its application in the development of bioactive molecules.

IUPAC Name: tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (2S,5R)-2,5-dimethylpiperazine-
1-carboxylate is presented in the table below. This data is essential for its handling, formulation,
and application in various experimental settings.
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Property Value Reference

Molecular Formula C11H22N202 [1]

Molar Mass 214.31 g/mol [1]

CAS Number 194032-41-2 [1]
Colorless to Yellow Liquid or

Appearance ) ) [2]
Semi-Solid

Purity >97% [3]
2-8°C, dry and sealed away

Storage Temperature ) [2]
from light

Synthesis and Characterization

The enantioselective synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is
crucial for its application as a chiral building block. A representative synthetic pathway involves
the mono-protection of the chiral diamine, (2S,5R)-2,5-dimethylpiperazine.

Experimental Protocol: Synthesis of tert-butyl
(2S,5R)-2,5-dimethylpiperazine-1-carboxylate

This protocol outlines the selective N-Boc protection of (2S,5R)-2,5-dimethylpiperazine.
Materials:

e (2S,5R)-2,5-dimethylpiperazine

» Di-tert-butyl dicarbonate (Bocz0)

o Triethylamine (EtsN)

¢ Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine
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Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Ethyl acetate (EtOAC)

Hexane

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (2S,5R)-2,5-dimethylpiperazine (1.0
equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

Boc Protection: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution
of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18
hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer
with dichloromethane. Wash the combined organic layers with saturated aqueous sodium
bicarbonate solution, followed by brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by silica gel column chromatography using
a gradient of ethyl acetate in hexane as the eluent.

Characterization: The structure and purity of the final product, tert-butyl (2S,5R)-2,5-
dimethylpiperazine-1-carboxylate, are confirmed by NMR spectroscopy and mass
spectrometry.

Spectroscopic Data
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Technique Data

5 3.87 —3.78 (m, 1H), 3.36 — 3.23 (m, 2H), 2.00
—1.73 (m, 3H), 1.72 — 1.65 (m, 1H), 1.65 — 1.57
(m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2
Hz, 1H), 0.94 (s, 9H).[4]

1H NMR (CDCls, 500 MHz)

0 154.5,79.2,54.6, 48.6, 45.9, 32.9, 30.4, 30.4,

13C NMR (CDCls, 126 MHz) 289, 23.4./]

m/z calcd. for C11H23N202 [M+H]*: 215.1754,

Mass Spectrometry (ESI-TOF) found: 215.1759
ound: . :

Application in Drug Discovery: A Chiral Building
Block

tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate serves as a critical chiral building block
in the synthesis of more complex molecules with therapeutic potential. The presence of a single
free secondary amine allows for selective functionalization, introducing diverse substituents to
explore structure-activity relationships (SAR). Its defined stereochemistry is paramount in
ensuring the enantiomeric purity of the final drug candidates, which is often critical for efficacy
and safety.

Experimental Workflow: Synthesis of a Bioactive
Molecule

The following workflow illustrates the use of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-
carboxylate in the synthesis of a hypothetical bioactive molecule. This process typically
involves an initial N-alkylation or N-arylation at the unprotected secondary amine, followed by
the deprotection of the Boc group and subsequent functionalization of the other nitrogen atom.
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Step 1: N-Alkylation/Arylation

Alkyl/Aryl Halide (R-X)
—_———
Base (e.g., K2CO3, N-substituted intermediate
tert-butyl (2S,5R)-2,5-dimethyl-
piperazine-1-carboxylate

Step 2: Boc Deprotection

Deprotected Intermediate }
Step 3: Further Functionalization
A 4
Second Building Block (R™-Y) Final Bioactive Molecule

Acid (€.g., TFA)
Solvent (e.g., DCM,

2 Coupling Reagents or
Solvent (e.g., DMF) d Amination

Click to download full resolution via product page

Synthetic workflow for a bioactive molecule.

This generalized workflow highlights the versatility of tert-butyl (2S,5R)-2,5-dimethylpiperazine-
1-carboxylate as a scaffold. The choice of 'R-X' and 'R'-Y" allows for the systematic modification
of the molecule to optimize its interaction with a biological target.

Signaling Pathway Context

While specific signaling pathways directly modulated by tert-butyl (2S,5R)-2,5-
dimethylpiperazine-1-carboxylate itself are not extensively documented, its derivatives are
often designed to interact with specific biological targets. For instance, piperazine-containing
compounds are known to be ligands for various receptors and enzymes. The logical
relationship for the design of such a derivative targeting a hypothetical kinase signaling
pathway is depicted below.
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Drug Design Logic

tert-butyl (2S,5R)-2,5- Pharmacophore for
dimethylpiperazine-1-carboxylate Kinase Binding
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Drug design logic and pathway interaction.
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This diagram illustrates how the chiral scaffold provided by tert-butyl (2S,5R)-2,5-
dimethylpiperazine-1-carboxylate is combined with a pharmacophore designed to bind to a
target kinase. The resulting drug candidate can then inhibit the kinase's activity, thereby
modulating the downstream signaling pathway and eliciting a desired cellular response. The
stereochemistry of the piperazine core is often crucial for achieving high affinity and selectivity
for the target kinase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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